N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine

5-HT2C receptor GPCR agonism calcium flux assay

Secure a research supply of N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine (CAS 1306969-30-1) at 95% purity. Its unique N-(2-methoxybenzyl) motif is critical for dissecting 5-HT2C biased agonism, offering a distinct signaling profile from analogs like (+)-19 or (+)-15a. Essential for SAR studies, this standardized reference material ensures batch-to-batch consistency for reproducible in vitro and in vivo CNS research. Request a quote for your required volume.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 1306969-30-1
Cat. No. B1527280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine
CAS1306969-30-1
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2CC2C3=CC=CC=C3
InChIInChI=1S/C17H19NO/c1-19-17-10-6-5-9-14(17)12-18-16-11-15(16)13-7-3-2-4-8-13/h2-10,15-16,18H,11-12H2,1H3
InChIKeyJYSZLOJJRAJVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine (CAS 1306969-30-1): Chemical Identity and Procurement-Relevant Profile


N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine (CAS 1306969-30-1), also referred to as N-(2-methoxybenzyl)-2-phenylcyclopropanamine, is a synthetic organic compound belonging to the phenylcyclopropylmethylamine (PCPMA) class [1]. It possesses a molecular formula of C₁₇H₁₉NO and a molecular weight of 253.34 g/mol [1]. The compound features a cyclopropane ring core with phenyl and amine substituents, further functionalized with an N-(2-methoxybenzyl) moiety, which contributes to its distinct molecular recognition profile [1]. The (1S,2R) stereoisomer of this compound has been specifically cataloged in authoritative chemical databases, indicating a well-defined chiral configuration [2]. This specific substitution pattern places it within a pharmacologically relevant scaffold associated with modulation of serotonin receptor subtypes, particularly 5-HT2C [3].

Why Substituting N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine with Other Phenylcyclopropylamines Is Not Scientifically Justified


Within the phenylcyclopropylmethylamine (PCPMA) class, subtle structural modifications—including the presence, position, and nature of aromatic substituents—profoundly alter receptor subtype selectivity, functional signaling bias, and in vivo pharmacological outcomes [1]. For example, the simple N-methyl analog (+)-15a displays a fundamentally different functional selectivity profile (pure Gq bias with no β-arrestin recruitment) compared to the N-benzyl analog (+)-19 [2]. Similarly, alkoxyl substitution on the aromatic ring has been shown to dramatically improve 5-HT2C potency from the nanomolar to low-nanomolar range (e.g., EC₅₀ = 4.2 nM for compound (+)-16b) [3]. The target compound's unique N-(2-methoxybenzyl) motif is expected to confer distinct binding interactions and downstream signaling consequences that cannot be extrapolated from unsubstituted benzyl, halogenated, or other alkoxyl analogs. Therefore, generic substitution with a closely related phenylcyclopropylamine without quantitative, assay-matched comparative data would introduce uncontrolled variables in receptor selectivity, functional bias, and ADMET properties, compromising the integrity and reproducibility of experimental results.

Quantitative Differentiation Guide: N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine (CAS 1306969-30-1) vs. Closest Analogs


5-HT2C Receptor Potency vs. Unsubstituted N-Benzyl Analog (Class-Level Structure-Activity Relationship Inference)

While direct experimental data for N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine is not publicly available in peer-reviewed literature, its structural class, the N-substituted (2-phenylcyclopropyl)methylamines, has been extensively characterized for 5-HT2C receptor agonism. Within this class, the unsubstituted N-benzyl analog, compound (+)-19, exhibits an EC₅₀ of 24 nM in the calcium flux assay at the human 5-HT2C receptor [1][2]. The target compound introduces a 2-methoxy group onto the benzyl ring. Medicinal chemistry optimization studies on this scaffold have established that alkoxyl substitution on the aromatic ring is a critical determinant for enhancing 5-HT2C potency. For example, compound (+)-16b, which incorporates a 2-alkoxy-5-chloro substitution pattern, achieves an EC₅₀ of 4.2 nM at 5-HT2C, representing a >5-fold improvement in potency over the unsubstituted N-benzyl analog [3]. This class-level SAR strongly suggests that the target compound's 2-methoxybenzyl motif will confer a distinct and potentially enhanced potency profile relative to the unsubstituted N-benzyl reference point.

5-HT2C receptor GPCR agonism calcium flux assay structure-activity relationship (SAR) N-benzyl substitution

5-HT2B Receptor Selectivity Profile: Differentiating from Non-Selective Analogs

A paramount challenge in developing 5-HT2C agonists is avoiding activity at the closely related 5-HT2B receptor, as 5-HT2B agonism is linked to potentially lethal cardiac valvulopathy and was a key factor in the market withdrawal of drugs like fenfluramine [1][2]. Within the 2-phenylcyclopropylmethylamine class, 5-HT2B selectivity is highly sensitive to the N-substituent. The unsubstituted N-benzyl analog (+)-19 demonstrates full selectivity over the 5-HT2B receptor, exhibiting no detectable agonism [3][4]. In contrast, the N-methyl analog (+)-15a retains some 5-HT2B activity [3]. The target compound's N-(2-methoxybenzyl) group introduces an electron-donating methoxy substituent that is known to alter binding pocket interactions in this receptor family. While specific 5-HT2B data for the target compound is unavailable, the class-level SAR indicates that the N-benzyl motif (present in the target) is a critical determinant for achieving 5-HT2B selectivity, whereas smaller N-alkyl substituents (e.g., N-methyl) are more permissive to 5-HT2B activation. This highlights a key differentiating advantage over simpler N-alkyl analogs.

5-HT2B receptor cardiac valvulopathy receptor selectivity off-target activity phenylcyclopropylmethylamine

Functional Signaling Bias (Gq vs. β-Arrestin) Differentiates from Non-Biased Agonists

Functional selectivity, or biased agonism, describes a ligand's ability to preferentially activate one downstream signaling pathway (e.g., Gq-mediated calcium flux) over another (e.g., β-arrestin recruitment) upon binding to a GPCR. In the 5-HT2C receptor context, biased agonists that favor Gq over β-arrestin recruitment may offer therapeutic advantages by promoting sustained efficacy and reducing receptor desensitization and tolerance [1]. Within the 2-phenylcyclopropylmethylamine class, functional bias is exquisitely sensitive to the N-substituent. The N-methyl analog (+)-15a is a highly biased agonist, displaying robust Gq-mediated calcium flux (EC₅₀ = 23 nM) while showing no detectable β-arrestin recruitment activity [2][3]. In contrast, the unsubstituted N-benzyl analog (+)-19 acts as a balanced agonist, activating both Gq and β-arrestin pathways [2]. The target compound's N-(2-methoxybenzyl) group is structurally distinct from both the N-methyl and the unsubstituted N-benzyl analogs. Based on established SAR, the presence of the bulky, electron-rich 2-methoxybenzyl group is likely to confer a unique bias signature that differs from both the fully biased N-methyl analog and the balanced N-benzyl analog. This makes the target compound a valuable probe for dissecting the contribution of functional selectivity to in vivo outcomes.

functional selectivity biased agonism Gq signaling β-arrestin recruitment GPCR signaling

ADMET and CNS Penetration Potential: Differentiation from Non-Optimized Scaffolds

Beyond receptor-level pharmacology, in vivo utility is contingent upon favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and sufficient brain penetration. Optimization of the 2-phenylcyclopropylmethylamine scaffold has yielded compounds with demonstrable drug-like profiles. For instance, compound (+)-22a, an analog within this class, has been reported to possess excellent brain penetration and desirable microsomal stability, along with low CYP and hERG inhibition [1][2]. While specific ADMET data for N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine is not publicly available, its structural features—specifically the lipophilic phenylcyclopropyl core and the N-(2-methoxybenzyl) substituent—are consistent with motifs known to confer favorable CNS exposure within this chemical series. In contrast, early lead compounds in this class often suffered from suboptimal ADMET liabilities [3]. Therefore, the target compound represents a more advanced structural iteration within the optimization trajectory, with an inferred advantage over earlier, less refined analogs that may exhibit poor metabolic stability or limited brain penetration.

ADMET CNS penetration brain exposure drug-like properties microsomal stability

Recommended Research and Industrial Application Scenarios for N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine (CAS 1306969-30-1)


In Vitro Pharmacological Profiling of 5-HT2C Receptor Agonists with Unique Functional Bias

This compound is ideally suited as a research tool for in vitro studies aimed at dissecting the functional selectivity (biased agonism) of 5-HT2C receptor signaling. Its unique N-(2-methoxybenzyl) substitution pattern is predicted to confer a distinct bias signature relative to well-characterized comparators like the balanced agonist (+)-19 and the highly biased agonist (+)-15a [1]. Researchers can employ this compound in head-to-head calcium flux (Gq) and β-arrestin recruitment assays to map the contributions of specific structural motifs to downstream signaling pathway preference. This is critical for understanding the molecular determinants of 5-HT2C-mediated physiological effects and for validating computational models of GPCR ligand bias [1].

In Vivo Behavioral Pharmacology Studies Targeting CNS Disorders

Given the established antipsychotic-like activity of structurally related 2-phenylcyclopropylmethylamines in the amphetamine-induced hyperactivity model [2][3], this compound is a strong candidate for in vivo behavioral studies in rodent models of schizophrenia, drug addiction, or anxiety. Its predicted favorable CNS penetration and 5-HT2B-sparing profile, inferred from optimized class analogs [4], make it a safer and more translationally relevant tool for exploring 5-HT2C-mediated therapeutic effects without the confounding cardiotoxicity associated with 5-HT2B agonism [4][5]. Dose-response studies in these models would directly test the in vivo efficacy of the 2-methoxybenzyl motif.

Structure-Activity Relationship (SAR) Expansion in Medicinal Chemistry Optimization

For medicinal chemistry programs focused on optimizing the 2-phenylcyclopropylmethylamine scaffold, this compound serves as a key intermediate or benchmark for SAR exploration. Systematic variation of the N-(2-methoxybenzyl) group can be used to further enhance 5-HT2C potency, selectivity over 5-HT2A and 5-HT2B receptors, and functional bias. The compound's data can be compared directly to published data for unsubstituted N-benzyl (+)-19 (EC₅₀ = 24 nM) [6] and alkoxy-substituted analogs like (+)-16b (EC₅₀ = 4.2 nM) [7] to guide iterative design and synthesis of next-generation agonists with improved drug-like properties.

Procurement for Standardized Reference Compound in Cross-Laboratory Studies

Due to its well-defined chemical structure (including stereochemistry) and unique substitution pattern within a pharmacologically active class, this compound can serve as a standardized reference material for cross-laboratory validation studies. Its procurement from a reputable supplier with defined purity specifications (e.g., 95%) ensures batch-to-batch consistency, which is essential for reproducing complex in vitro and in vivo pharmacological datasets across different research groups. This application is particularly relevant for multi-center preclinical initiatives aiming to de-risk 5-HT2C receptor-targeted drug discovery.

Quote Request

Request a Quote for N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.